molecular formula C6H10O2 B074230 trans-3-Hexenoic acid CAS No. 1577-18-0

trans-3-Hexenoic acid

Cat. No.: B074230
CAS No.: 1577-18-0
M. Wt: 114.14 g/mol
InChI Key: XXHDAWYDNSXJQM-ONEGZZNKSA-N
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Description

trans-3-Hexenoic acid, also known as this compound, is an unsaturated fatty acid with the molecular formula C6H10O2. It is characterized by a double bond between the third and fourth carbon atoms in its six-carbon chain. This compound is known for its distinctive odor and is used in various industrial applications, including the synthesis of fragrances and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Hexenoic acid can be synthesized through several methods. One common approach involves the oxidation of hexadienoic acid under controlled conditions . Another method involves the reaction of butyl aldehyde with malonic acid in the presence of triethanolamine as a catalyst. The reaction is carried out at temperatures between 60-100°C, and the product is separated using an oil-water separator .

Industrial Production Methods: In industrial settings, 3-hexenoic acid is often produced through the catalytic hydrogenation of sorbic acid. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hexenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-3-Hexenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hexenoic acid involves its interaction with various molecular targets and pathways. It is known to act as a signaling molecule in plants, where it influences various physiological processes. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to interact with G-protein coupled receptors and other signaling molecules .

Comparison with Similar Compounds

trans-3-Hexenoic acid can be compared with other similar compounds, such as:

    2-Hexenoic acid: Similar in structure but with the double bond at the second position.

    Hexanoic acid: A saturated fatty acid with no double bonds.

    3-Methyl-2-hexenoic acid: A branched-chain unsaturated fatty acid

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specific fragrances and flavors that require this unique structure .

Properties

IUPAC Name

(E)-hex-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDAWYDNSXJQM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883700
Record name (3E)-3-Hexenoic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

0.958-0.971
Record name 3-Hexenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1577-18-0, 4219-24-3
Record name trans-3-Hexenoic acid
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Record name 3-Hexenoic acid
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Record name 3-Hexenoic acid
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Record name 3-Hexenoic acid, (3E)-
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Record name 3-Hexenoic acid
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Record name (3E)-3-Hexenoic acid
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Record name trans-hex-3-enoic acid
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Record name Hex-3-enoic acid
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Record name 3-HEXENOIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does 3-hexenoic acid smell like?

A1: 3-Hexenoic acid is known to contribute to a range of aromas, including:

  • Green: A fresh, grassy scent similar to that of freshly cut grass. []
  • Citrus-like: A zesty, lemon-like aroma. []
  • Soapy: A clean, fresh scent reminiscent of soap. []
  • Coriander-like: An herbal aroma similar to coriander seeds. []
  • Fruity: A sweet, fruity fragrance. [, ]
  • Herbal: A leafy, herbaceous scent. []

Q2: In which foods can 3-hexenoic acid be found naturally?

A2: 3-Hexenoic acid, particularly its (E)-isomer, is a naturally occurring volatile compound found in various foods, contributing to their characteristic aroma profiles:

  • Black tea: Identified as a key contributor to the overall aroma of black tea. [, , , , ]
  • Rhubarb: Notably present in uncooked rhubarb stalks, impacting its overall aroma. []
  • Raspberries: Found in the acidic fraction of raspberry oil. []
  • Guava leaves: Detected in both free and glycosidically bound forms, contributing to the characteristic guava leaf aroma. []
  • Gardenia flower: Identified as one of the characteristic constituents responsible for the sweet-green odor of gardenia absolute. [, ]

Q3: How does the aroma of 3-hexenoic acid change with its structure?

A3: The aroma profile of 3-hexenoic acid is significantly influenced by both the position of the double bond and its isomerism:

  • (E)-3-hexenoic acid: Exhibits a stronger, more pronounced green, citrus-like, and soapy aroma. []
  • (Z)-3-hexenoic acid: Possesses a weaker, less intense green note and a more pronounced herbal and fruity character. [, , , ]

Q4: How is 3-hexenoic acid formed in black tea?

A4: The formation of 3-hexenoic acid in black tea is primarily attributed to enzymatic oxidation processes during fermentation:

  • Oxidation of linolenic acid: Linolenic acid, a polyunsaturated fatty acid found in tea leaves, undergoes enzymatic oxidation during fermentation. This process breaks down linolenic acid into various volatile compounds, including (Z)-3-hexenal, which can further be oxidized to (Z)-3-hexenoic acid. [, ]
  • Oxidation of (Z)-3-hexenol: (Z)-3-Hexenol, another volatile alcohol present in tea leaves, can be oxidized to (Z)-3-hexenal and subsequently to (Z)-3-hexenoic acid during fermentation. [, ]

Q5: What is the molecular formula and weight of 3-hexenoic acid?

A5: 3-Hexenoic acid has the following properties:

    Q6: How does the double bond in 3-hexenoic acid influence its reactivity?

    A6: The presence of a conjugated double bond system makes 3-hexenoic acid susceptible to various chemical reactions:

    • Nucleophilic Addition: Nucleophiles, such as thiols (e.g., cysteine) can attack the electron-deficient carbon at the 5-position of the conjugated diene system, forming a 5-substituted 3-hexenoic acid. [, ] This reaction is reversible under acidic conditions, releasing sorbic acid. []
    • Hydrogenation: The double bonds in 3-hexenoic acid can be hydrogenated using catalysts like palladium (Pd) to produce hexanoic acid. []
    • Sulfonation: Reaction with sulfur trioxide (SO₃) can lead to the formation of β-sultones, which can further convert into carbyl sulfates or γ-lactones, depending on the reaction conditions and specific structure of the starting 3-hexenoic acid derivative. []

    Q7: Can 3-hexenoic acid be used in chemical synthesis?

    A7: Yes, 3-hexenoic acid and its derivatives serve as valuable building blocks in organic synthesis:

    • Lactone Synthesis: Sulfo-lactonization reactions, using sulfur trioxide, can transform 3-hexenoic acid derivatives into various γ-lactones with specific stereochemistry. This process highlights the synthetic utility of 3-hexenoic acid in accessing complex cyclic structures. []
    • Pheromone Synthesis: (E)-2-Hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, can be synthesized using (Z)-3-hexenoic acid via Steglich esterification. []

    Q8: Can microorganisms produce 3-hexenoic acid?

    A8: Yes, certain microorganisms can produce 3-hexenoic acid:

    • Pseudomonas sp.: A specific strain of Pseudomonas sp. can convert linalool to (E)-4-methyl-3-hexenoic acid. []
    • Moraxella osloensis: This bacterium, found in laundry, produces 4-methyl-3-hexenoic acid, a compound responsible for a “wet and dirty dust-cloth-like” malodor. [, , ]

    Q9: What are the potential applications of 3-hexenoic acid research?

    A9: Research on 3-hexenoic acid has potential applications in various fields:

    • Perfume Industry: The diverse aroma profile of 3-hexenoic acid isomers and its derivatives makes them potential candidates for creating natural and unique fragrance compositions, particularly in fougère accord perfumes. []
    • Pest Control: The identification and synthesis of pheromone components, like (E)-2-hexenyl (Z)-3-hexenoate, can pave the way for developing environmentally friendly pest control strategies by disrupting insect mating behaviors. []

    Q10: What are the future directions in 3-hexenoic acid research?

    A10: Future research on 3-hexenoic acid can focus on:

    • Computational studies: Utilizing computational chemistry tools to model the interaction of 3-hexenoic acid with olfactory receptors, providing insights into the molecular basis of its aroma perception. []

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